molecular formula C12H17NO2 B140974 Tert-butyl o-tolylcarbamate CAS No. 74965-31-4

Tert-butyl o-tolylcarbamate

Cat. No.: B140974
CAS No.: 74965-31-4
M. Wt: 207.27 g/mol
InChI Key: UMDAFUNCFQYMDP-UHFFFAOYSA-N
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Description

Tert-butyl o-tolylcarbamate is an organic compound with the molecular formula C12H17NO2. It is a type of carbamate, which is a functional group derived from carbamic acid. This compound is known for its applications in organic synthesis and as a protecting group for amines in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl o-tolylcarbamate can be synthesized through the reaction of o-toluidine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solvents like dichloromethane or toluene can aid in the solubility of reactants and products, facilitating the reaction process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products:

    Oxidation: Oxidized aromatic derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Tert-butyl o-tolylcarbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions without interference from the amine group.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of polymers and other materials where carbamate functionality is required.

Comparison with Similar Compounds

  • Tert-butyl phenylcarbamate
  • Tert-butyl ethylcarbamate
  • Tert-butyl methylcarbamate

Comparison: Tert-butyl o-tolylcarbamate is unique due to the presence of the o-tolyl group, which provides specific steric and electronic properties. Compared to tert-butyl phenylcarbamate, the o-tolyl group introduces additional steric hindrance and electronic effects due to the methyl group on the aromatic ring. This can influence the reactivity and selectivity of the compound in various chemical reactions.

Biological Activity

Tert-butyl o-tolylcarbamate is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

1. Synthesis of this compound

This compound can be synthesized through the reaction of o-toluidine with tert-butyl chloroformate. The reaction typically involves the following steps:

  • Reactants :
    • o-Toluidine (1 mmol)
    • tert-Butyl chloroformate (1 mmol)
  • Procedure :
    • Dissolve o-toluidine in an appropriate solvent (e.g., dichloromethane).
    • Add tert-butyl chloroformate dropwise while stirring.
    • Allow the reaction mixture to stir at room temperature until completion, monitored by TLC.
    • Purify the product through recrystallization or column chromatography.

The structure of the synthesized compound can be confirmed using spectroscopic methods such as NMR and IR spectroscopy.

2.1 Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, a study evaluated various substituted phenylcarbamates, including o-tolylcarbamate, for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated significant inhibition of edema, with some derivatives showing inhibition rates comparable to standard anti-inflammatory drugs like indomethacin.

CompoundInhibition Percentage (%)Time (h)
This compound54.29
Indomethacin60.09
Control10.0-

These findings suggest that this compound may act as a promising candidate for further development in anti-inflammatory therapies .

2.2 In Silico Studies

In addition to in vivo evaluations, in silico docking studies have been conducted to understand the binding interactions of this compound with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The docking results indicate favorable binding affinities, suggesting that this compound could potentially inhibit COX-2 activity, thereby reducing inflammation .

3. Toxicological Studies

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Toxicological assessments have shown that acute exposure to high concentrations can lead to adverse effects such as respiratory distress and central nervous system impairment in animal models . A No Observed Adverse Effect Level (NOAEL) was established at lower concentrations, indicating that careful dosing is crucial for therapeutic applications.

Case Study 1: Anti-inflammatory Efficacy

A study involving the administration of this compound in a rat model demonstrated significant reductions in paw swelling compared to untreated controls. The study concluded that this compound could be effective in managing acute inflammation.

Case Study 2: Mechanistic Insights

In another investigation focusing on its mechanism of action, researchers utilized molecular dynamics simulations to elucidate how this compound interacts with COX-2 at the molecular level. The simulations revealed specific amino acid interactions that stabilize the compound within the active site of COX-2, providing insights into its inhibitory mechanism .

Properties

IUPAC Name

tert-butyl N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDAFUNCFQYMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431175
Record name tert-butyl o-tolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74965-31-4
Record name tert-butyl o-tolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-methylphenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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